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molecular formula C10H14BrNO2 B8428125 4-bromo-1-(2-methoxy-2-methyl-propyl)-1H-pyridin-2-one

4-bromo-1-(2-methoxy-2-methyl-propyl)-1H-pyridin-2-one

Cat. No. B8428125
M. Wt: 260.13 g/mol
InChI Key: NAJLJZNDPAEUGB-UHFFFAOYSA-N
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Patent
US08754076B2

Procedure details

The title compound was prepared from 4-bromo-1-(2-hydroxy-2-methyl-propyl)-1H-pyridin-2-one and methyl iodide following a procedure analogous to that described in Intermediate XXIX. Mass spectrum (ESI+): m/z=260/262 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate XXIX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][C:9]([OH:12])([CH3:11])[CH3:10])[C:4](=[O:13])[CH:3]=1.[CH3:14]I>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][C:9]([O:12][CH3:14])([CH3:10])[CH3:11])[C:4](=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(N(C=C1)CC(C)(C)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Two
Name
Intermediate XXIX
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(N(C=C1)CC(C)(C)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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